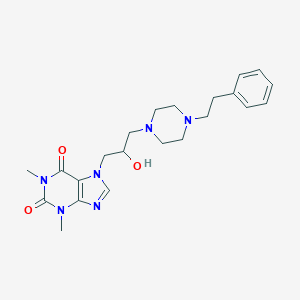
7-(2-Hydroxy-3-(4-phenethylpiperazin-1-yl)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- is a derivative of theophylline, a well-known methylxanthine drug. This compound is characterized by the addition of a hydroxypropyl group and a phenethyl-piperazinyl moiety to the theophylline structure. Theophylline itself is widely used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Hydroxypropylation: Theophylline undergoes a reaction with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Piperazinylation: The hydroxypropylated theophylline is then reacted with 4-phenethyl-1-piperazine to introduce the phenethyl-piperazinyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: Used as a model compound in studying the effects of structural modifications on theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- involves several pathways:
Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Histone Deacetylase Activation: The compound may activate histone deacetylase, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Theobromine: A methylxanthine found in cocoa with bronchodilator and diuretic effects.
Uniqueness
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- is unique due to its specific structural modifications, which may enhance its pharmacological properties and reduce side effects compared to other methylxanthines.
Eigenschaften
CAS-Nummer |
19971-99-4 |
|---|---|
Molekularformel |
C22H30N6O3 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
7-[2-hydroxy-3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(16-23-20)15-18(29)14-27-12-10-26(11-13-27)9-8-17-6-4-3-5-7-17/h3-7,16,18,29H,8-15H2,1-2H3 |
InChI-Schlüssel |
YTDDTBOFYLWWLH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
Synonyme |
7-[3-(4-Phenethyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















